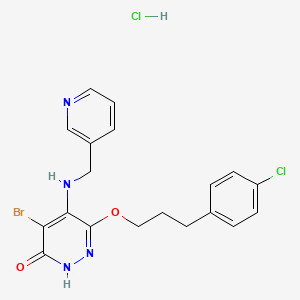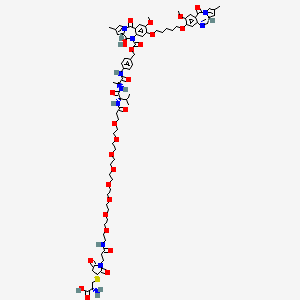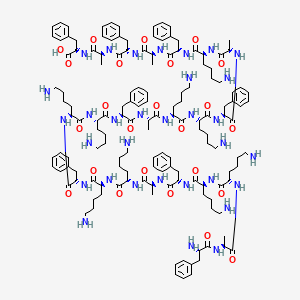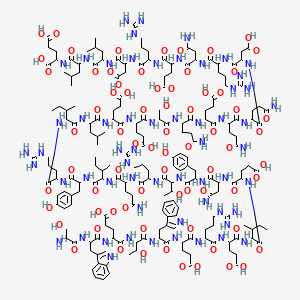
Boronic acid derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid derivatives are a class of organic compounds that contain a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. These compounds are known for their unique properties as mild organic Lewis acids and their stability, making them attractive synthetic intermediates. Boronic acid derivatives are not found in nature and are synthesized from primary sources of boron, such as boric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of boronic acid derivatives typically involves the reaction of borate esters with organometallic reagents. One common method is the treatment of diethylzinc with triethylborate, which produces triethylborane. This compound is then slowly oxidized in ambient air to yield ethylboronic acid . Another method involves the metal-catalyzed borylation of alkanes and arenes, where boronic acids are formed through the addition of boron to carbon-carbon double or triple bonds .
Industrial Production Methods: Industrial production of boronic acid derivatives often employs large-scale borylation reactions using metal catalysts. These processes are optimized for high yield and purity, ensuring the efficient production of boronic acid derivatives for various applications .
Chemical Reactions Analysis
Types of Reactions: Boronic acid derivatives undergo a variety of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boric acids.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of organic halides.
Major Products:
Oxidation: Boric acid.
Reduction: Boranes.
Substitution: Biaryl compounds (in the case of Suzuki-Miyaura coupling).
Scientific Research Applications
Mechanism of Action
The mechanism of action of boronic acid derivatives often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to interact with biological molecules, such as enzymes and receptors, modulating their activity. For example, in the Suzuki-Miyaura coupling, boronic acids undergo transmetalation with palladium complexes, forming a carbon-palladium bond that facilitates the coupling reaction .
Comparison with Similar Compounds
Boronic acid derivatives are unique compared to other organoboron compounds due to their stability and ease of handling. Similar compounds include:
Borinic acids: Contain two carbon-boron bonds and one boron-oxygen bond, resulting in enhanced Lewis acidity compared to boronic acids.
Boric acids: More stable and less reactive than boronic acids, often used as a final degradation product.
Boranes: Highly reactive and less stable, used primarily in reduction reactions.
Properties
Molecular Formula |
C12H9BF2O2 |
|---|---|
Molecular Weight |
234.01 g/mol |
IUPAC Name |
[2-fluoro-4-(3-fluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H9BF2O2/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7,16-17H |
InChI Key |
WAWBMXWYDGQRBT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC(=CC=C2)F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid](/img/structure/B10832377.png)

![5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-olate;(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B10832385.png)




![N-[1-[(2R,4R,5R)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B10832432.png)
![(2S)-2-[[(1S)-4-[[(1S)-5-[bis[[1-[2-[bis(carboxymethyl)amino]-2-oxoethyl]imidazol-2-yl]methyl]amino]-1-carboxypentyl]amino]-1-carboxy-4-oxobutyl]carbamoylamino]pentanedioic acid;methanone;technetium-99(4+);chloride](/img/structure/B10832435.png)
![5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-olate;(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B10832437.png)
![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate](/img/structure/B10832460.png)
![4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;hydrochloride](/img/structure/B10832461.png)
![pentadecasodium;[(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfonatooxy-2-(sulfonatooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfonatooxyoxan-2-yl]methyl phosphate](/img/structure/B10832469.png)

